

Application Note: URAT1 Uric Acid Uptake Assay

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Compound of Interest

Compound Name: URAT1 inhibitor 1

Cat. No.: B8103423

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Introduction

Uric acid is the final product of purine metabolism in humans.^[1] While the majority of uric acid is filtered by the kidneys, approximately 90% is reabsorbed back into the bloodstream, a process largely mediated by the urate transporter 1 (URAT1).^{[1][2]} URAT1, encoded by the SLC22A12 gene, is a crucial protein expressed on the apical membrane of renal proximal tubule cells.^{[1][2]} It functions as an anion exchanger, reabsorbing urate from the urine into the cells.^[2]

Elevated serum uric acid levels, or hyperuricemia, can lead to the formation of monosodium urate crystals in joints, causing the painful inflammatory condition known as gout.^{[1][2]} Because of its pivotal role in regulating urate levels, URAT1 is a primary therapeutic target for treating hyperuricemia and gout.^{[2][3]} Pharmacological inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels.^[1] This application note provides a detailed protocol for a cell-based uric acid uptake assay to identify and characterize inhibitors of URAT1.

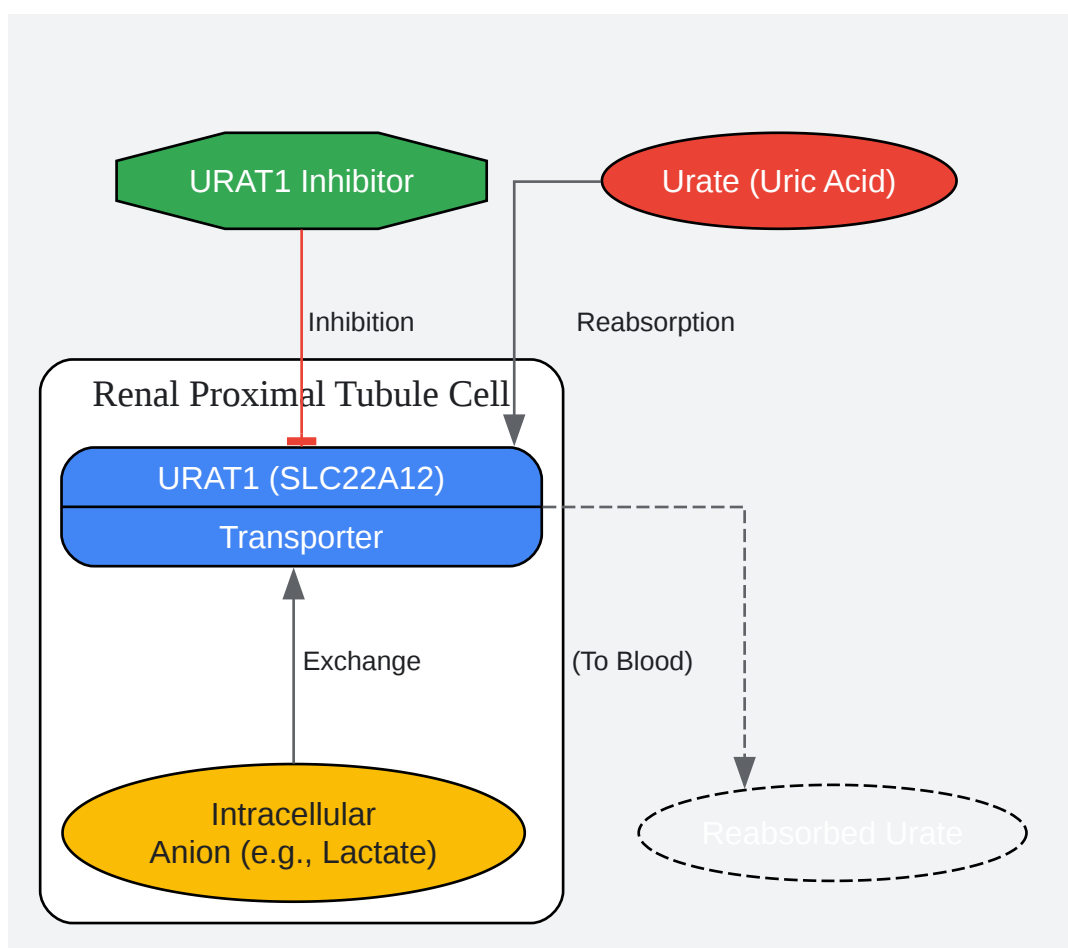
Assay Principle

This assay quantifies the inhibitory activity of test compounds on URAT1-mediated uric acid transport. The principle involves using a human embryonic kidney (HEK293) cell line stably overexpressing human URAT1 (hURAT1). These cells exhibit a significantly higher rate of uric acid uptake compared to wild-type HEK293 cells.

The assay is performed by incubating the hURAT1-expressing cells with uric acid in the presence and absence of a test compound. A potent URAT1 inhibitor will block the transporter, resulting in a lower concentration of intracellular uric acid compared to untreated cells. The intracellular uric acid concentration is then measured, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the half-maximal inhibitory concentration (IC₅₀) of the compound is calculated to determine its potency.

URAT1-Mediated Uric Acid Transport Pathway

The following diagram illustrates the role of URAT1 in renal uric acid reabsorption and the mechanism of its inhibition.



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Caption: URAT1-mediated reabsorption of uric acid in the kidney.

Experimental Protocol: Non-Isotopic Uric Acid Uptake Assay

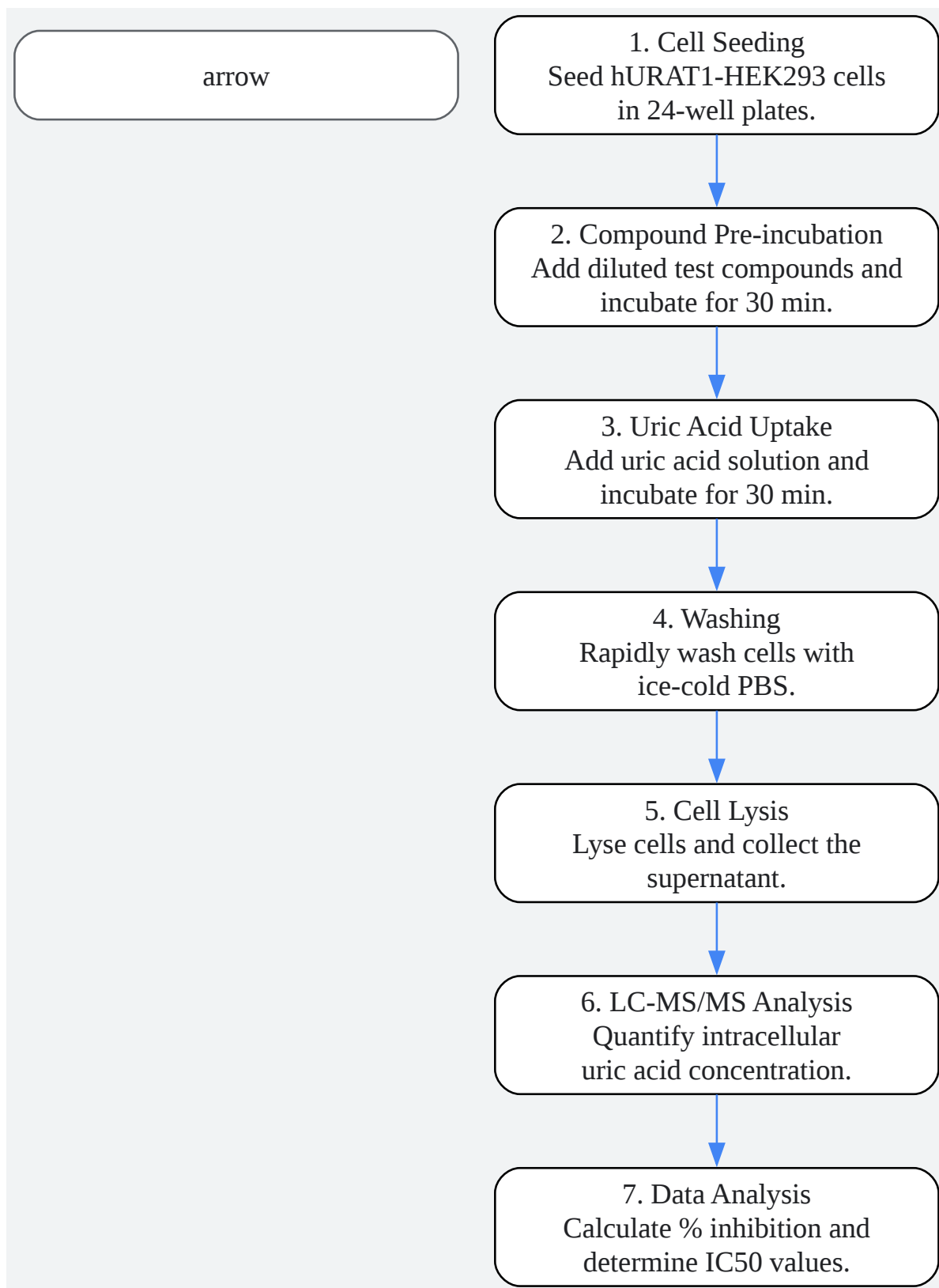
This protocol describes a method using hURAT1-expressing HEK293 cells and quantification of intracellular uric acid by LC-MS/MS.[\[4\]](#)[\[5\]](#)

Materials and Reagents

- Cells: HEK293 cells stably overexpressing human URAT1 (hURAT1-HEK293) and control HEK293 cells.[\[5\]](#)[\[6\]](#)
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 U/mL streptomycin.[\[5\]](#)
- Assay Buffer: Krebs-Ringer buffer (available commercially or can be prepared in-house).[\[5\]](#)
- Substrate: Uric acid stock solution (e.g., 75 mM in 0.1 M NaOH), diluted in Krebs-Ringer buffer to a final working concentration (e.g., 750 μ M).[\[5\]](#)[\[7\]](#)
- Test Compounds: URAT1 inhibitors (e.g., "**URAT1 inhibitor 1**", Benzbromarone as a positive control) dissolved in DMSO.
- Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
- Lysis Buffer: Methanol or another suitable solvent for cell lysis and protein precipitation.
- Equipment: 24-well cell culture plates, humidified incubator (37°C, 5% CO₂), LC-MS/MS system.

Assay Workflow

The diagram below outlines the major steps of the experimental procedure.



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Caption: Workflow for the cell-based URAT1 uric acid uptake assay.

Step-by-Step Procedure

- Cell Seeding:
 - Culture hURAT1-HEK293 and control HEK293 cells according to standard protocols.^[5]
 - Seed the cells into 24-well plates at a density of approximately 2.5×10^5 cells per well.^[5]
 - Incubate for 24-48 hours until cells reach approximately 80-90% confluency.^[5]
- Compound Preparation and Pre-incubation:
 - Prepare serial dilutions of test compounds and the positive control (e.g., Benzbromarone) in Krebs-Ringer buffer. Ensure the final DMSO concentration is $\leq 0.1\%$.
 - Aspirate the culture medium from the wells.
 - Wash the cells once with pre-warmed Krebs-Ringer buffer.
 - Add the diluted compounds to the respective wells of the hURAT1-HEK293 plate. Add buffer with DMSO to control wells.
 - Pre-incubate the plate at 37°C for 30 minutes.^[5]
- Uric Acid Uptake Reaction:
 - Prepare the uric acid working solution (e.g., 750 μM) in Krebs-Ringer buffer.^[5]
 - Add the uric acid solution to all wells (including control and compound-treated wells).
 - Incubate the plate at 37°C for 30 minutes to allow for uric acid uptake.^{[5][7]}
- Stopping the Reaction and Washing:
 - To stop the uptake, quickly aspirate the uric acid solution.
 - Immediately wash the cells three times with ice-cold PBS to remove any extracellular uric acid.

- Cell Lysis and Sample Preparation:
 - Add a suitable volume of ice-cold lysis buffer (e.g., 80% methanol) to each well.
 - Incubate on ice or at -20°C to ensure complete lysis and protein precipitation.
 - Scrape the wells to detach the cell lysate and transfer the contents to microcentrifuge tubes.
 - Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
 - Carefully collect the supernatant, which contains the intracellular uric acid, for analysis.
- Quantification by LC-MS/MS:
 - Analyze the samples using a validated LC-MS/MS method to quantify the concentration of uric acid.^[4] An internal standard (e.g., ¹⁵N₂-labeled uric acid) should be used for accurate quantification.^[4]

Data Analysis

- Calculate URAT1-specific uptake: Subtract the amount of uric acid in control HEK293 cells from that in hURAT1-HEK293 cells.
- Determine Percent Inhibition:
 - Use the following formula: % Inhibition = $[1 - (\text{Uptake_inhibitor} / \text{Uptake_vehicle})] \times 100$
 - Uptake_inhibitor is the URAT1-specific uptake in the presence of the test compound.
 - Uptake_vehicle is the URAT1-specific uptake in the vehicle control (DMSO).
- Calculate IC₅₀:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation using a suitable software program (e.g., GraphPad Prism) to determine the IC₅₀ value.^{[5][8]}

Reference Data: Potency of Known URAT1 Inhibitors

The following table summarizes the reported IC₅₀ values for several known URAT1 inhibitors, which can be used as benchmarks for assay validation.

Inhibitor	IC ₅₀ Value (nM)	Notes
URAT1 inhibitor 3	0.8	A potent and selective URAT1 inhibitor.[9][10]
URAT1 inhibitor 7	12	A potent URAT1 inhibitor.[9]
Verinurad (RDEA3170)	25	A highly potent and specific URAT1 inhibitor.[8][9]
URAT1 inhibitor 1	32	A known uric acid transporter 1 inhibitor.[9][10]
URAT1 inhibitor 6	35	A potent URAT1 inhibitor.[9]
Dotinurad	37.2	A potent selective urate reabsorption inhibitor.[9]
Benzbromarone	440	A well-established uricosuric agent used as a positive control.[5]
Lesinurad	7,000 (7 µM)	An approved drug for gout; also inhibits OAT1 and OAT3. [9]

Note: IC₅₀ values can vary depending on the specific assay conditions, such as cell line, substrate concentration, and detection method.

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